molecular formula C21H19N7O2 B5990939 3-Methyl-4-[4-(prop-2-EN-1-yloxy)phenyl]-1-{[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one

3-Methyl-4-[4-(prop-2-EN-1-yloxy)phenyl]-1-{[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one

Cat. No.: B5990939
M. Wt: 401.4 g/mol
InChI Key: VOWNASXCPMWDGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-4-[4-(prop-2-EN-1-yloxy)phenyl]-1-{[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one is a complex organic compound that features multiple heterocyclic rings. Compounds of this nature often exhibit interesting biological activities and are of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-[4-(prop-2-EN-1-yloxy)phenyl]-1-{[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one likely involves multiple steps, including the formation of the pyrazolo[3,4-B]pyridin-6-one core, the triazolo[4,3-B]pyridazin-6-YL group, and the prop-2-EN-1-yloxyphenyl substituent. Each step would require specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of such a compound would necessitate optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might involve continuous flow chemistry, use of green solvents, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the prop-2-EN-1-yloxy group.

    Reduction: Reduction reactions could target the heterocyclic rings or the double bond in the prop-2-EN-1-yloxy group.

    Substitution: Various substitution reactions could occur, especially on the aromatic ring or the heterocyclic cores.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might exhibit interesting pharmacological properties, such as enzyme inhibition or receptor modulation, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications, such as anti-inflammatory, anti-cancer, or antimicrobial agents.

Industry

Industrially, it could be used in the development of new materials, such as polymers or advanced coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it modulates a receptor, it could either activate or inhibit the receptor’s signaling pathway.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-4-[4-(prop-2-EN-1-yloxy)phenyl]-1H-pyrazolo[3,4-B]pyridin-6-one
  • 4-[4-(prop-2-EN-1-yloxy)phenyl]-1-{[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-1H-pyrazolo[3,4-B]pyridin-6-one

Uniqueness

The unique combination of the triazolo[4,3-B]pyridazin-6-YL group with the pyrazolo[3,4-B]pyridin-6-one core and the prop-2-EN-1-yloxyphenyl substituent likely imparts distinct chemical and biological properties, setting it apart from similar compounds.

Properties

IUPAC Name

3-methyl-4-(4-prop-2-enoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N7O2/c1-3-10-30-15-6-4-14(5-7-15)16-11-19(29)23-21-20(16)13(2)25-28(21)18-9-8-17-24-22-12-27(17)26-18/h3-9,12,16H,1,10-11H2,2H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWNASXCPMWDGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(CC(=O)N2)C3=CC=C(C=C3)OCC=C)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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